Bicyclo[2.2.1]hept-5-ene-2-carboxamide Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 95-17-0
VCID: VC1965342
InChI: InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
SMILES: C1C2CC(C1C=C2)C(=O)N
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxamide

CAS No.: 95-17-0

Cat. No.: VC1965342

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hept-5-ene-2-carboxamide - 95-17-0

Specification

CAS No. 95-17-0
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name bicyclo[2.2.1]hept-5-ene-2-carboxamide
Standard InChI InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
Standard InChI Key ZTUUVDYQBLRAAC-UHFFFAOYSA-N
SMILES C1C2CC(C1C=C2)C(=O)N
Canonical SMILES C1C2CC(C1C=C2)C(=O)N

Introduction

Structural Characteristics and Nomenclature

Bicyclo[2.2.1]hept-5-ene-2-carboxamide belongs to the norbornene family, featuring a bicyclo[2.2.1]hept-5-ene core with a carboxamide substituent at the 2-position. The compound exists in two stereoisomeric forms due to the rigid bicyclic framework: exo (substituent oriented away from the bridge) and endo (substituent oriented toward the bridge) . X-ray crystallography of related derivatives, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, confirms the 1R,2R,4R absolute configuration for the (+)-enantiomer, which correlates with the stereochemistry of downstream ketones like bicyclo[2.2.1]hept-5-en-2-one .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Density1.06 g/cm³
Boiling Point205.2°C at 760 mmHg
Melting Point182–183°C
Vapor Pressure0.254 mmHg at 25°C
LogP1.72
Refractive Index1.531

Synthesis and Stereochemical Control

Resolution of Enantiomers

Chiral resolution of racemic mixtures is critical for pharmacological applications. Cellulose triacetate column chromatography successfully separates enantiomers of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, enabling the isolation of enantiopure (+)- and (−)-forms . Subsequent base hydrolysis converts these to (+)-bicyclo[2.2.1]hept-5-en-2-one, confirming the stereochemical integrity of the process .

Chemical Reactivity and Functionalization

The carboxamide group and unsaturated bicyclic core render the compound amenable to diverse transformations:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate or chromium trioxide introduces ketone or epoxide functionalities at the double bond.

  • Reduction: Hydrogenation over palladium catalysts saturates the norbornene double bond, yielding bicyclo[2.2.1]heptane-2-carboxamide derivatives .

Substitution Reactions

The primary amide undergoes nucleophilic substitution with alkyl halides (e.g., 2-chloroethylamine) to form N-alkylated derivatives, which exhibit enhanced biological activity . For instance, N-(2-chloroethyl)-bicyclo[2.2.1]hept-5-ene-2-carboxamide (molecular weight: 199.68 g/mol) has been synthesized for cytotoxicity studies .

Compound5-HT₁A (pKi)5-HT₂A (pKi)5-HT₂C (pKi)
Norbo-10 (2-Cl substituent)7.26.87.9
Norbo-11 (4-Cl substituent)7.57.18.2
Norbo-15 (2-F substituent)6.96.57.7

Derivatives with halogenated arylpiperazine moieties exhibit nanomolar affinity for 5-HT₂C receptors, rivaling selective ligands like RS-102221 (pKi = 8.25) . Molecular docking studies suggest that the norbornene moiety occupies hydrophobic pockets of target proteins, while the carboxamide group forms hydrogen bonds with active-site residues .

Applications in Materials Science

The compound’s rigidity and functionalizability make it valuable in polymer chemistry:

  • Photoresist Materials: Exo-isomers of norbornene carboxylates exhibit superior reactivity in ring-opening metathesis polymerization (ROMP), enabling the synthesis of high-performance polymers for optical applications .

  • Thermal Stability: Polynorbornenes derived from carboxamide precursors demonstrate thermal stability >300°C, suitable for aerospace and electronic coatings .

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